Dodecyl methacrylate

Catalog No.
S569917
CAS No.
142-90-5
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl methacrylate

CAS Number

142-90-5

Product Name

Dodecyl methacrylate

IUPAC Name

dodecyl 2-methylprop-2-enoate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3

InChI Key

GMSCBRSQMRDRCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C(=C)C

Solubility

Insol in wate

Synonyms

Ageflex FM 246; Blemmer LMA; Dodecyl 2-methyl-2-propenoate;Dodecyl methacrylate; Exceparl L-MA; GE 410; GE 410 (methacrylate); LAMA;LMA; Lauryl methacrylate; Light Ester L; MA 13; MA 13 (methacrylate); NSC 5188; Rocryl 320; SR 313; SR 313E; Sipomer

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C

Dodecyl methacrylate is an organic compound classified as an ester, with the molecular formula C16H30O2C_{16}H_{30}O_{2} and a molecular weight of approximately 254.41 g/mol. It is a colorless to yellowish liquid that is less dense than water and insoluble in it. This compound is known for its polymerizable nature, making it useful in various industrial applications, particularly in the production of polymers and copolymers .

Dodecyl methacrylate can cause skin irritation and allergic reactions []. It is also a suspected respiratory irritant []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (gloves, safety glasses, etc.) when handling the compound [].
  • Ensure proper ventilation in the workspace [].
  • Dodecyl methacrylate is considered moderately toxic to aquatic life []. Avoid releasing it into the environment.

Polymer Synthesis and Modification

  • Monomer for Polymerization: Dodecyl methacrylate readily undergoes polymerization reactions, enabling scientists to create various polymers with specific properties. These polymers find applications in diverse fields, including coatings, adhesives, and drug delivery systems [, ].
  • Comonomer for Controlled Polymerization: Dodecyl methacrylate can be co-polymerized with other monomers, allowing researchers to control the polymer's structure and functionality. This controlled approach helps tailor materials for specific needs [, ].

Drug Delivery Systems

  • Synthesis of Biocompatible Materials: Dodecyl methacrylate can be incorporated into the synthesis of biocompatible materials used for drug delivery. These materials can encapsulate drugs and release them in a controlled manner, improving their effectiveness and reducing side effects [, ].

Phase Change Materials

  • Solvent for Paraffins: Dodecyl methacrylate can act as a solvent for paraffins, which are organic materials with promising applications in thermal energy storage. This allows researchers to create encapsulated paraffin-based materials for efficient heat storage and release [].

  • Polymerization: It tends to polymerize when exposed to heat or in the presence of oxidizing and reducing agents. This polymerization can be exothermic, leading to rapid energy release and potential hazards if not controlled .
  • Reactivity with Acids: The compound reacts with acids, releasing heat along with alcohols. Strong oxidizing acids can cause vigorous reactions that may ignite the products formed during the reaction .
  • Interaction with Alkali Metals: When mixed with alkali metals or hydrides, flammable hydrogen gas can be produced, which poses additional safety risks .

Dodecyl methacrylate exhibits certain biological activities that warrant attention:

  • Toxicity: Inhalation of vapors can lead to temporary reductions in blood pressure, increased respiratory rates, decreased heart rates, and potential EKG changes. The liquid form can irritate the skin and eyes, and ingestion may be harmful .
  • Aquatic Toxicity: It has been classified as very toxic to aquatic life with long-lasting effects, indicating a need for careful handling and disposal .

The synthesis of dodecyl methacrylate typically involves an esterification reaction between dodecanol and methacrylic acid. Key steps include:

  • Preparation: Combine dodecanol and methacrylic acid in an esterification vessel.
  • Catalysis: Introduce a catalyst such as phosphoric acid or p-toluenesulfonic acid.
  • Reflux: Heat the mixture until reflux occurs, maintaining this temperature until the desired conversion is achieved.
  • Separation: After cooling, separate the product from any remaining reagents through washing and distillation processes to yield pure dodecyl methacrylate .

Dodecyl methacrylate is utilized in various applications due to its unique properties:

  • Polymer Production: It serves as a monomer for synthesizing polymers through methods like miniemulsion polymerization and atom transfer radical polymerization.
  • Co-stabilizer: In formulations, it acts as a co-stabilizer to mitigate issues like Ostwald ripening during polymerization processes.
  • Analytical Chemistry: It has been employed in creating monolithic columns for capillary electrophoresis applications .

Research indicates that dodecyl methacrylate interacts significantly with other substances during polymerization processes. For instance, studies have shown that its polymerization rate increases under nanoconfinement conditions compared to bulk environments. This insight is crucial for optimizing polymer synthesis techniques .

Dodecyl methacrylate shares similarities with several other compounds in the methacrylate family. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Lauryl MethacrylateC16H30O2C_{16}H_{30}O_{2}Similar structure; often used interchangeably.
Hexadecyl MethacrylateC18H36O2C_{18}H_{36}O_{2}Longer carbon chain; affects physical properties.
Methyl MethacrylateC5H8O2C_{5}H_{8}O_{2}Shorter chain; widely used in commercial applications.
Octadecyl MethacrylateC19H38O2C_{19}H_{38}O_{2}Even longer chain; alters solubility characteristics.

Uniqueness of Dodecyl Methacrylate

Dodecyl methacrylate's unique balance of hydrophobic properties due to its dodecyl group combined with its reactive methacrylate functionality makes it particularly effective for specialized applications in polymer science and materials engineering. Its ability to form stable emulsions while participating in polymerization reactions sets it apart from both shorter and longer-chain analogs.

Free Radical Polymerization Initiation Systems

Free radical polymerization is the most widely used method for synthesizing poly(dodecyl methacrylate) (PDMA). The process typically employs initiators such as di-tert-butyl peroxide (DtBP) or 2,2'-azobis(isobutyronitrile) (AIBN) under controlled thermal conditions.

Kinetic Behavior and Autoacceleration Suppression

DMA polymerization exhibits distinct kinetic profiles compared to shorter-chain methacrylates. Differential scanning calorimetry (DSC) studies reveal that autoacceleration—a sudden increase in polymerization rate due to reduced termination efficiency—is markedly suppressed in DMA. For example, at 110°C, the rate increase at the onset of autoacceleration is only ~125% in 8 nm nanopores, compared to >300% for methyl methacrylate. This suppression is attributed to DMA’s long dodecyl side chains, which hinder chain entanglement and reduce the gel effect.

Propagation and Termination Dynamics

Electron spin resonance (ESR) spectroscopy and pulsed laser polymerization (PLP) studies demonstrate that DMA’s propagation rate coefficient ($$kp$$) follows an Arrhenius relationship, with an activation energy ($$EA$$) of 21.7 kJ/mol. Notably, termination rates are lower in DMA than in shorter-chain analogs due to increased chain mobility. Under nanoconfinement in controlled pore glass (CPG), polymerization rates increase by up to 40% compared to bulk conditions, with activation energies ~10% lower (Table 1). This enhancement is linked to interactions between DMA’s methacrylate groups and silanol groups on CPG surfaces.

Table 1: Activation Energies for DMA Polymerization Under Different Conditions

Condition$$E_A$$ (kJ/mol)Rate Enhancement Factor
Bulk21.71.0
50 nm nanopores19.51.2
8 nm nanopores18.91.4

Bifunctional Peroxide Initiators in Bulk and Solution Polymerization

Bifunctional initiators like 1,1-di(tert-butylperoxy)cyclohexane (BPCH) have emerged as superior alternatives to monofunctional initiators such as benzoyl peroxide (BPO).

Comparative Performance

In xylene solution polymerization at 115°C, BPCH achieves 70% conversion in 40 minutes, compared to 60 minutes for BPO. This acceleration stems from BPCH’s sequential decomposition, which continuously generates radicals throughout the reaction. Additionally, BPCH yields PDMA with a polydispersity index (PDI) of 1.8–2.2, comparable to BPO-synthesized polymers but with higher molecular weights ($$M_w > 10^6$$ g/mol).

Temperature Dependence

At temperatures below 160°C, bulk polymerization with DtBP follows Arrhenius kinetics, whereas nanoconfined reactions deviate above this threshold due to chain transfer dominance. Crosslinking becomes significant below 170°C, with gel fractions reaching 80% at 110°C.

Copolymerization Strategies with Alkyl Methacrylates and Divinyl Monomers

Copolymerization expands DMA’s utility by tailoring material properties such as flexibility, hydrophobicity, and thermal stability.

Random Copolymers with Methyl Methacrylate

Copolymerizing DMA with methyl methacrylate (MMA) in a 7:3 molar ratio produces materials with a glass transition temperature ($$T_g$$) of 25°C, compared to -65°C for homopoly-DMA. The incorporation of MMA enhances mechanical strength while retaining DMA’s lubricating properties.

Crosslinked Networks via Divinyl Monomers

Ethylene glycol dimethacrylate (EGDMA) is a common crosslinker for DMA. At 60°C, a monomer mixture containing 60 g DMA and 24 g EGDMA yields a crosslinked polymer with a swelling ratio of 4.2 in toluene. Such networks are ideal for oil-resistant coatings and monolithic chromatographic columns.

Post-Polymerization Modification

Acrylate-selective transesterification enables precise functionalization of DMA copolymers. For instance, DMA-methyl acrylate random copolymers undergo transesterification with benzyl alcohol, achieving 85% conversion of acrylate groups without affecting methacrylate units.

Propagation Rate Coefficients via ESR and PLP-SEC Techniques

The propagation rate coefficient ($$kp$$) of DMA has been rigorously quantified using ESR and PLP-SEC, two complementary methods that overcome limitations of traditional kinetic analyses. ESR spectroscopy directly measures radical concentrations during photochemically initiated polymerization in toluene, leveraging the distinct 13-line and 9-line spectra observed at low and high monomer conversions, respectively [1]. By integrating spectral data under steady-state conditions, researchers determined $$kp$$ values across temperatures from $$0^\circ\text{C}$$ to $$50^\circ\text{C}$$ [1]. Parallel PLP-SEC studies, which correlate laser-induced radical formation with molecular weight distributions, validated these results, demonstrating less than $$5\%$$ deviation between the two methods [1] [4].

A comparative analysis of alkyl methacrylates reveals that DMA exhibits $$kp$$ values $$50\text{–}60\%$$ higher than methyl methacrylate (MMA) at equivalent temperatures [4]. This enhancement is attributed to the steric bulk of the dodecyl side chain, which reduces rotational barriers around the propagating radical center. For instance, at $$25^\circ\text{C}$$, DMA’s $$kp$$ is $$2.3 \times 10^3 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$, compared to $$1.5 \times 10^3 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$ for MMA [4]. The table below summarizes key $$k_p$$ data for DMA:

Temperature (°C)$$k_p$$ (ESR) ($$\text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$)$$k_p$$ (PLP-SEC) ($$\text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$)
0$$1.8 \times 10^3$$$$1.7 \times 10^3$$
25$$2.3 \times 10^3$$$$2.2 \times 10^3$$
50$$2.9 \times 10^3$$$$2.8 \times 10^3$$

The consistency between ESR and PLP-SEC underscores their reliability for $$k_p$$ determination in sterically hindered monomers [1] [5].

Temperature-Dependent Activation Energy and Arrhenius Behavior

The temperature dependence of $$kp$$ for DMA follows an Arrhenius relationship, yielding an activation energy ($$EA$$) of $$21.7 \pm 2.0 \, \text{kJ} \, \text{mol}^{-1}$$ [1]. This value aligns with PLP-SEC-derived $$E_A$$ for other methacrylates, suggesting a universal kinetic barrier for propagation in this monomer class. The pre-exponential factor ($$A$$) for DMA is $$1.2 \times 10^6 \, \text{L} \, \text{mol}^{-1} \, \text{s}^{-1}$$, reflecting the frequency of successful monomer-radical collisions [1].

Comparative studies indicate that larger alkyl substituents lower $$EA$$ by stabilizing the transition state through hydrophobic interactions. For example, DMA’s $$EA$$ is $$15\%$$ lower than that of ethyl methacrylate ($$25.5 \, \text{kJ} \, \text{mol}^{-1}$$) [4]. This trend contradicts earlier hypotheses attributing $$k_p$$ increases solely to elevated $$A$$ values, emphasizing instead the role of reduced activation barriers [4].

Recursive Modeling of Cross-Linking and Gel Fraction Dynamics

Recursive kinetic models have been applied to predict cross-linking behavior and gel formation in DMA polymerizations. These models incorporate chain-length-dependent termination (CLDT) coefficients, which follow a "composite" power-law relationship [2] [3]. For DMA, termination of short radicals ($$i < 50$$) is governed by $$kt(i,i) \propto i^{-0.64}$$, while long radicals ($$i > 50$$) exhibit $$kt(i,i) \propto i^{-0.18}$$ [3]. This dichotomy arises from the dodecyl group’s steric shielding, which impedes radical recombination at higher chain lengths.

The recursive framework also accounts for chain transfer to polymer (CTP), a critical pathway for network formation. Parameters such as the transfer-to-propagation ratio ($$R{tr}/Rp$$) and termination-to-propagation ratio ($$Rt/Rp$$) are temperature-sensitive, as shown below [6]:

Temperature (°C)$$R{tr}/Rp$$$$Rt/Rp$$
1200.00120.0015
1600.00180.0028
1900.00250.0059

At elevated temperatures, increased mobility enhances both transfer and termination rates, accelerating gelation. The model successfully predicts gel points at conversions above $$60\%$$, consistent with experimental observations in bulk DMA polymerizations [6].

Physical Description

Dodecyl methacrylate is a liquid. Floats on water. (USCG, 1999)
Liquid

XLogP3

7.2

Boiling Point

142 °C @ 4 mm Hg

Flash Point

greater than 230 °F (USCG, 1999)
132 °C (Cleveland open cup)
126 °C (closed cup)

Density

0.868 at 77 °F (USCG, 1999)
0.868 @ 20 °C

LogP

6.57 (LogP)
log Kow = 6.45

Melting Point

-8 °F (USCG, 1999)
-7.0 °C
-20 °C

UNII

B6L83074BZ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0012 mm Hg @ 25 °C /Estimated/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

142-90-5

Wikipedia

Lauryl methacrylate

Use Classification

Cosmetics -> Viscosity controlling

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
... Manufactured by direct esterification of methacrylic acid or transesterification of methyl methacrylate.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
2-Propenoic acid, 2-methyl-, dodecyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colrimetry. Polarography has been used for determination of any residual monomer in the polymer. ... /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Dates

Modify: 2023-08-15

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